molecular formula C16H14ClN3O B5796076 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide

3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide

Cat. No. B5796076
M. Wt: 299.75 g/mol
InChI Key: WAQUPXHLBXQMMH-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrole-based compounds and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide exhibits low toxicity towards normal cells and tissues. It has been reported to have minimal effects on the normal physiological functions of cells and tissues. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide is its potent anticancer activity against a range of cancer cell lines. This makes it an attractive compound for further research and development as a potential drug candidate. However, the limitations of this compound include its low solubility in water and its high cost of synthesis.

Future Directions

There are several future directions for the research and development of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide. One of the major areas of research is to further understand the mechanism of action of this compound and to identify its molecular targets. Additionally, there is a need to optimize the synthesis method to reduce the cost of production and to improve the yield and purity of the compound. Furthermore, there is a need to evaluate the in vivo efficacy and toxicity of this compound in animal models to assess its potential as a drug candidate for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide involves the reaction of 4-chloroacetophenone, 2,5-dimethylpyrrole, and ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by cyclization to form the desired compound. The reaction conditions and purification methods have been optimized to obtain high yields of the compound with good purity.

Scientific Research Applications

3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has been reported to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has also been studied for its potential use as an antiviral and antibacterial agent.

properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-7-12(8-13(9-18)16(19)21)11(2)20(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H2,19,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQUPXHLBXQMMH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.